molecular formula C13H13ClN4O2S2 B3543387 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B3543387
M. Wt: 356.9 g/mol
InChI Key: ZDIFPFJLJZGFIQ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3,4-thiadiazole . It’s part of a series of compounds that were designed and synthesized for their potential antimicrobial activities . The compound is synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Synthesis Analysis

The synthesis of this compound involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis . The compound is part of the 1,3,4-thiadiazole derivatives .


Chemical Reactions Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .


Physical And Chemical Properties Analysis

The compound has a linear formula of C17H13Cl2N3OS3 . More detailed physical and chemical properties might not be readily available as this compound is part of a collection of rare and unique chemicals .

Future Directions

The compound shows great inhibitory activity with IC50 of 2.85µM . Therefore, it might be a promising candidate for further evaluation . The aim of the study was to synthesize novel compounds against H. pylori bacterium by the mechanism of urease inhibition . Therefore, future directions might include further testing and evaluation of this compound’s efficacy against other bacteria or in different biological systems.

Biochemical Analysis

Biochemical Properties

The compound 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide has been found to interact with various enzymes and proteins . For instance, it has been shown to have inhibitory activity against the enzyme urease . The nature of these interactions is complex and involves multiple binding sites on the enzyme .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context . It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can interact with the active site of the urease enzyme, leading to its inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that likely involve various transporters or binding proteins . The compound may also have effects on its localization or accumulation within cells .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S2/c1-7-3-4-9(14)5-10(7)16-11(20)6-21-13-18-17-12(22-13)15-8(2)19/h3-5H,6H2,1-2H3,(H,16,20)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIFPFJLJZGFIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide
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2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide
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